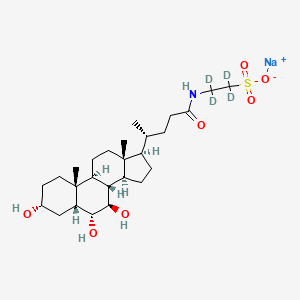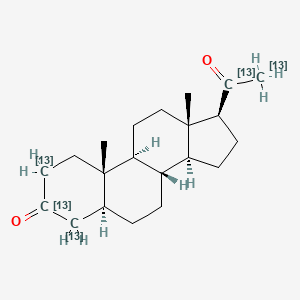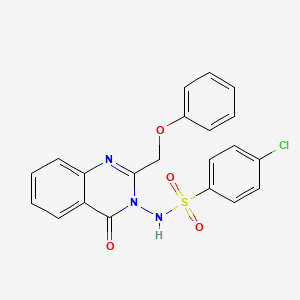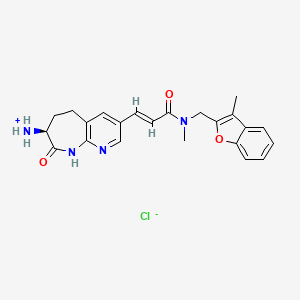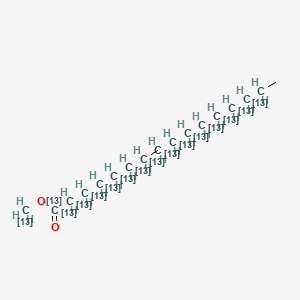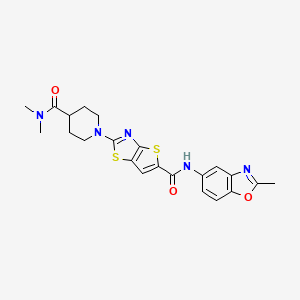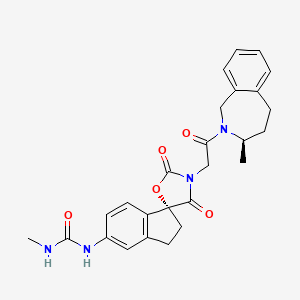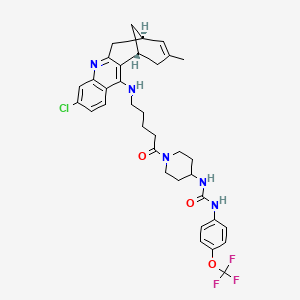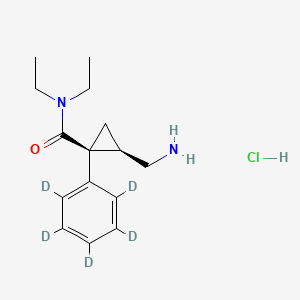
Milnacipran-d5 ((1S-cis) hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Milnacipran-d5 ((1S-cis) hydrochloride) is a deuterium-labeled version of Milnacipran ((1S-cis) hydrochloride). Milnacipran is a serotonin-norepinephrine reuptake inhibitor (SNRI) used primarily for the treatment of fibromyalgia and major depressive disorder . The deuterium labeling in Milnacipran-d5 is used to study the pharmacokinetic and metabolic profiles of the drug .
準備方法
Synthetic Routes and Reaction Conditions
Milnacipran-d5 ((1S-cis) hydrochloride) is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Milnacipran molecule. The synthetic route involves the deuteration of specific hydrogen atoms in the Milnacipran structure . The reaction conditions typically involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Milnacipran-d5 ((1S-cis) hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the required reaction conditions. The final product is purified using techniques such as crystallization and chromatography to achieve high purity levels .
化学反応の分析
Types of Reactions
Milnacipran-d5 ((1S-cis) hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperature, pressure, and pH .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered pharmacokinetic properties .
科学的研究の応用
Milnacipran-d5 ((1S-cis) hydrochloride) is used extensively in scientific research, including:
作用機序
Milnacipran-d5 ((1S-cis) hydrochloride) exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft . This dual reuptake inhibition helps alleviate symptoms of fibromyalgia and depression by modulating pain signals and mood regulation pathways . The molecular targets include serotonin and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters .
類似化合物との比較
Similar Compounds
Levomilnacipran: Another SNRI with a similar mechanism of action but different pharmacokinetic properties.
Duloxetine: An SNRI used for the treatment of depression and anxiety disorders.
Venlafaxine: An SNRI used for the treatment of major depressive disorder and generalized anxiety disorder.
Uniqueness
Milnacipran-d5 ((1S-cis) hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The incorporation of deuterium can alter the metabolic stability and reduce the rate of drug metabolism, leading to prolonged drug action and reduced side effects .
特性
分子式 |
C15H23ClN2O |
|---|---|
分子量 |
287.84 g/mol |
IUPAC名 |
(1S,2R)-2-(aminomethyl)-N,N-diethyl-1-(2,3,4,5,6-pentadeuteriophenyl)cyclopropane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C15H22N2O.ClH/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12;/h5-9,13H,3-4,10-11,16H2,1-2H3;1H/t13-,15+;/m0./s1/i5D,6D,7D,8D,9D; |
InChIキー |
XNCDYJFPRPDERF-LQYBUWPNSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@]2(C[C@H]2CN)C(=O)N(CC)CC)[2H])[2H].Cl |
正規SMILES |
CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


